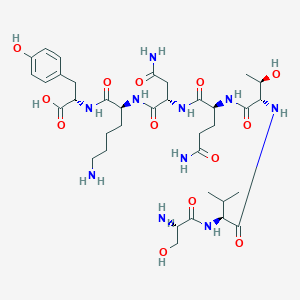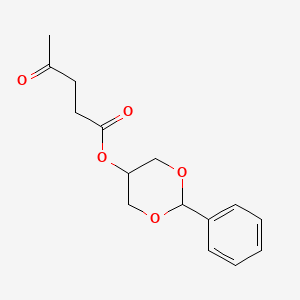
4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a 2-methoxyphenyl group and a triphenylmethyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole typically involves the reaction of 2-methoxyphenylhydrazine with triphenylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, advanced purification techniques, and precise control of reaction parameters. The scalability of the synthesis process is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated pyrazole compounds. Substitution reactions result in the formation of various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methoxyphenyl)-1H-pyrazole: Lacks the triphenylmethyl group, leading to different chemical properties and reactivity.
4-(2-Methoxyphenyl)-1-(phenylmethyl)-1H-pyrazole: Contains a phenylmethyl group instead of a triphenylmethyl group, resulting in variations in its chemical behavior and applications.
Uniqueness
4-(2-Methoxyphenyl)-1-(triphenylmethyl)-1H-pyrazole is unique due to the presence of both the 2-methoxyphenyl and triphenylmethyl groups. These groups confer specific chemical properties, such as increased stability and reactivity, making the compound valuable for various research and industrial applications.
Propriétés
Numéro CAS |
919803-00-2 |
|---|---|
Formule moléculaire |
C29H24N2O |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-(2-methoxyphenyl)-1-tritylpyrazole |
InChI |
InChI=1S/C29H24N2O/c1-32-28-20-12-11-19-27(28)23-21-30-31(22-23)29(24-13-5-2-6-14-24,25-15-7-3-8-16-25)26-17-9-4-10-18-26/h2-22H,1H3 |
Clé InChI |
PHLXASGADCXAKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=CN(N=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)



![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)




![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)

![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)

![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
